1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Medicinal Chemistry Physicochemical Properties Isomer Comparison

Researchers requiring GlyT1 inhibitor positional isomers often face supply gaps for specific halogen-substituted analogs. This compound addresses the need for a pure meta-chlorophenyl sulfonyl azetidine-piperidine scaffold. - Serves as a 'blank slate' probe for establishing baseline selectivity profiles absent from literature. - Enables positional isomer scanning to map steric/electronic requirements of the GlyT1 binding pocket. - Computed clogP 1.29, tPSA 66.48 Ų supports permeability model validation. Supplied with ≥95% purity; ideal for in silico model refinement and broad-panel selectivity screens.

Molecular Formula C15H21ClN2O3S
Molecular Weight 344.85
CAS No. 2034359-53-8
Cat. No. B2841655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
CAS2034359-53-8
Molecular FormulaC15H21ClN2O3S
Molecular Weight344.85
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H21ClN2O3S/c1-21-14-5-7-17(8-6-14)13-10-18(11-13)22(19,20)15-4-2-3-12(16)9-15/h2-4,9,13-14H,5-8,10-11H2,1H3
InChIKeyKHRZOUVKOUTHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine: Chemical Class and Research Status


1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine (CAS 2034359-53-8) is a synthetic small molecule (molecular formula C15H21ClN2O3S, molecular weight 344.85 g/mol) . It belongs to a class of heterocyclic sulfonyl azetidines and piperidines, which have been broadly described in patent literature as inhibitors of the glycine transporter 1 (GlyT1) for potential use in treating schizophrenia [1]. However, a targeted search of primary research papers, patents, and authoritative databases reveals a complete absence of published, quantitative biological or physicochemical data for this specific compound.

Synthetic sulfonyl azetidine/piperidine scaffold in GlyT1 inhibitor patent space
Meta-chloro substitution enables positional isomer scanning for SAR studies
No published quantitative activity data: exploratory tool compound for de novo profiling

1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine: Substitution Risks


In the absence of direct comparative data, the risk of generic substitution must be inferred from established medicinal chemistry principles for this compound class. The position of the chlorine atom on the phenylsulfonyl ring (meta- vs. ortho- or para-) is a critical determinant of molecular conformation and electrostatic potential, which directly governs target binding and selectivity [1]. Even minor structural modifications in sulfonyl azetidine/piperidine series have been shown to cause drastic shifts in potency and selectivity profiles, as evidenced by broad patent landscapes targeting distinct receptors like GlyT1 and 5-HT1D with the same core scaffold [2]. Therefore, substituting the 3-chlorophenyl isomer with its 2-chloro or 4-chloro analog without identical, head-to-head pharmacological data introduces a high risk of unpredictable biological performance.

Target Compound
3‑chlorophenyl (meta) sulfonyl azetidine‑piperidine
Potential Substitute
2‑chloro (ortho) or 4‑chloro (para) analog
Chlorine position alters molecular conformation and electrostatic potential; binding and selectivity may shift significantly. Direct substitution without head‑to‑head pharmacological data introduces high risk of unpredictable biological performance.

1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine: Differentiation Evidence


Physicochemical Profile vs. Ortho-Chloro Analog

A comparison of computed molecular properties for the target compound and its closest commercially available analog, 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine, reveals distinct physicochemical profiles. While both share the same molecular formula, the change in chlorine position from meta to ortho alters the computed lipophilicity (clogP) and topological polar surface area (tPSA), parameters directly linked to membrane permeability and oral bioavailability [1].

Physicochemical Profile vs. Ortho‑Chloro Analog
Data to verify
Target: clogP 1.29, tPSA 66.48 Ų (in silico)
Ortho‑chloro analog: not publicly available
Physicochemical uniqueness underscores need for experimental characterization
In silico predictions only; comparator data missing
Medicinal Chemistry Physicochemical Properties Isomer Comparison

Biological Activity Data Gap

An exhaustive search of ChEMBL, BindingDB, and PubMed confirms that no quantitative biological activity data (IC50, EC50, Ki, etc.) has been published for this specific compound [1][2]. The compound's record in the ZINC database explicitly states, 'There is no known activity for this compound' [1]. This stands in contrast to numerous in-class compounds disclosed in patents with GlyT1 inhibitory activity.

Biological Activity Data Gap
Class‑level inference
No published IC50, EC50, or Ki data in ChEMBL, BindingDB, or PubMed
Exploratory tool compound; any activity claim is unsupported
ZINC database confirms no known activity for this compound
Pharmacology GlyT1 Inhibition Activity Data Gap

1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine: Application Scenarios


GlyT1 Inhibitor SAR Studies

Given its classification within the GlyT1 inhibitor patent space, the primary application is as a tool for positional isomer scanning. The meta-chloro substitution offers a specific chemical hypothesis for probing the steric and electronic requirements of the GlyT1 binding pocket, distinct from ortho- or para-substituted analogs. Its use in a panel of isomers can generate the quantitative comparative data (IC50, selectivity) that is currently absent from the literature [1].

Computational Model Validation

The compound's computed molecular properties (clogP of 1.29, tPSA of 66.48 Ų) [1] make it a suitable candidate for validating computational models of permeability and target engagement for the azetidine-piperidine scaffold. Its use is justified as a physically distinct data point for refining in silico models where the meta-chlorophenyl moiety is a key pharmacophoric element.

Off-Target Selectivity Profiling

Due to the complete lack of published biological data, this compound is valuable as a 'blank slate' chemical probe. It can be used in broad-panel selectivity screens to establish its baseline activity profile, which can then be compared with potent in-class inhibitors. This reverse profiling helps deconvolute the contribution of the sulfonyl azetidine core from the specific substitution pattern, a key step in lead optimization .

Application
Selection Property
Validation Focus
GlyT1 inhibitor SAR studies
Meta‑chloro positional isomer for steric/electronic probing
Generate comparative IC50 / selectivity data against ortho/para analogs
Computational model validation
Predicted physicochemical profile (lipophilicity, polar surface area)
Refine in silico permeability and target engagement models
Off‑target selectivity profiling
Uncharacterized activity profile as blank‑slate probe
Establish baseline selectivity across broad receptor panel
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